4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine
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Overview
Description
4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antitubercular, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine typically involves the condensation of 2-amino-4-phenyl-4H-chromene-3-carbonitrile with various reagents. One common method includes the use of phenyl isothiocyanate, which reacts with 2-amino-4H-1-chromene-3-carbonitrile under microwave dielectric heating to form the target compound . Other methods involve the use of aliphatic carboxylic acids in the presence of POCl3, leading to the formation of chromeno-pyrimidine analogs through a tandem intramolecular Pinner–Dimroth rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromeno-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which exhibit enhanced biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2-thiones
- 5-Phenyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-ones
- 7-Phenyl-7,9-dihydro-8H-pyrimido[5’,4’:5,6]pyrano[3,2-h]quinolin-8-ones
Uniqueness
4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine stands out due to its unique structural features and diverse biological activities. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial and antiviral properties, making it a promising candidate for further research and development .
Properties
CAS No. |
646063-20-9 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H15N3O/c18-17-19-15(11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(14)16(13)20-17/h1-9,15H,10H2,(H3,18,19,20) |
InChI Key |
HSGGQHYYSFEXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=NC2C4=CC=CC=C4)N |
Origin of Product |
United States |
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